RcSp-DuanPhos
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Overview
Description
RcSp-DuanPhos: is an electron-rich chiral phosphine ligand primarily used in transition metal-catalyzed asymmetric hydrogenation reactions. It is known for its high enantioselectivity and efficiency in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: RcSp-DuanPhos can be synthesized through a series of steps involving the reaction of specific phosphine precursors under controlled conditions. The synthesis typically involves the use of tert-butyl groups and isophosphindolyl structures to form the final chiral phosphine ligand .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: RcSp-DuanPhos undergoes various types of reactions, including:
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, particularly with rhodium catalysts.
Hydroacylation: It facilitates intermolecular enantioselective hydroacylation of alkynes.
Annulation: It is involved in the stereoselective synthesis of cyano-substituted dihydropyrroles by annulation of cyanoallenes.
Common Reagents and Conditions:
Rhodium Catalysts: Rhodium complexes are commonly used with this compound for hydrogenation reactions.
Cyanoallenes: Used in annulation reactions to form dihydropyrroles.
Major Products:
β-Amino Nitriles: Formed via rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles.
Anti-1,3-Amino Alcohols: Produced through the hydrogenation of β-ketoenamide intermediates.
Scientific Research Applications
RcSp-DuanPhos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in various catalytic processes to achieve high enantioselectivity.
Biology: Facilitates the synthesis of biologically active compounds with specific stereochemistry.
Medicine: Involved in the production of pharmaceutical intermediates and active ingredients.
Industry: Applied in the large-scale production of fine chemicals and specialty compounds.
Mechanism of Action
RcSp-DuanPhos exerts its effects through its role as a chiral ligand in transition metal-catalyzed reactions. It forms complexes with metals such as rhodium, which then participate in catalytic cycles to achieve asymmetric transformations. The molecular targets include various functional groups in substrates, and the pathways involve coordination and activation of these substrates by the metal-ligand complex .
Comparison with Similar Compounds
®-AntPhos: Another chiral phosphine ligand used in asymmetric hydrogenation.
(R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline: Known for its high enantioselectivity in catalytic processes.
(+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene: Used in similar catalytic applications.
Uniqueness: RcSp-DuanPhos stands out due to its high electron-donating ability and conformational rigidity, which contribute to its exceptional performance in asymmetric hydrogenation reactions .
Properties
Molecular Formula |
C24H32P2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1R,2S)-2-tert-butyl-1-[(1R,2S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m1/s1 |
InChI Key |
HCBRTCFUVLYSKU-PWGHIRGTSA-N |
Isomeric SMILES |
CC(C)(C)[P@]1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4C[P@@]3C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Origin of Product |
United States |
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